Technical Guide: Solubility Profile & Crystallization of 4-Hydroxypyrrolidine-2-carboxamide Hydrochloride
Technical Guide: Solubility Profile & Crystallization of 4-Hydroxypyrrolidine-2-carboxamide Hydrochloride
Topic: Solubility of 4-Hydroxypyrrolidine-2-carboxamide hydrochloride in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
4-Hydroxypyrrolidine-2-carboxamide hydrochloride (often referred to as 4-hydroxyprolinamide HCl) is a critical chiral building block in the synthesis of peptidomimetics, organocatalysts, and covalent inhibitors (e.g., SMARCA2/4 degraders).[1] As a polar, ionic salt of a functionalized amino acid amide, its solubility behavior is governed by the competition between its high crystal lattice energy and the solvation power of the medium.
This guide provides a definitive analysis of its solubility landscape, establishing a self-validating experimental framework for researchers to determine exact saturation limits and optimize purification workflows.
Chemical Identity[1][2][3]
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Systematic Name: (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride[2]
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Common Name: L-4-Hydroxyprolinamide HCl
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CAS Number: 40216-83-9 (often associated with the methyl ester; amide forms are frequently synthesized in situ or custom ordered).
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Molecular Formula:
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Key Properties: Hygroscopic solid; contains both hydrogen bond donors (amide, hydroxyl, ammonium) and acceptors.
Solubility Landscape: Theoretical & Empirical
The solubility of 4-Hydroxypyrrolidine-2-carboxamide HCl follows the "Like Dissolves Like" principle, but with the added complexity of the chloride counterion. The compound exhibits a distinct Polar/Ionic Solubility Profile .
Solvent Compatibility Matrix
The following data categorizes solvent interactions based on dielectric constant (
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Protic | Water, Methanol | High | Strong ion-dipole interactions and H-bonding disrupt the crystal lattice. Primary choice for dissolution. |
| Polar Protic | Ethanol, Isopropanol | Moderate to High | Solubility decreases as carbon chain length increases. Effective for hot recrystallization. |
| Polar Aprotic | DMSO, DMF | High | High dielectric constants stabilize the ionic pair, though removal is difficult (high BP). |
| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | Insufficient solvation energy to overcome lattice energy at RT; potential anti-solvents. |
| Non-Polar | DCM, Ethyl Acetate | Very Low | Used as "wash" solvents to remove non-polar impurities or as anti-solvents. |
| Hydrocarbon | Hexanes, Toluene, Et₂O | Insoluble | Standard anti-solvents for precipitation (crashing out) the salt. |
Critical Insight: In synthetic protocols, this compound is frequently isolated by dissolving the crude mixture in minimal Methanol and precipitating with Diethyl Ether or Dichloromethane (DCM).
Self-Validating Protocol: Thermodynamic Solubility Determination
As specific solubility values (
Methodology: Saturation Shake-Flask with Gravimetric/HPLC Verification
This workflow mitigates common errors such as supersaturation and filter adsorption.
Reagents:
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Analyte: 4-Hydroxypyrrolidine-2-carboxamide HCl (dried >24h in desiccator).
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Solvents: HPLC grade (MeOH, EtOH, etc.).
Procedure:
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Supersaturation: Add excess solid to 5 mL of solvent in a borosilicate glass vial until undissolved solid remains visible.
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Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours.
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Phase Separation: Centrifuge at 10,000 rpm for 10 mins (preferred over filtration to avoid adsorption).
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Quantification:
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Method A (Gravimetric): Evaporate a known volume of supernatant and weigh the residue.
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Method B (HPLC): Dilute supernatant and analyze against a standard curve (Detection: UV 210 nm or CAD).
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Visualization: Solubility Determination Workflow
Caption: Logical workflow for thermodynamic solubility determination ensuring equilibrium saturation.
Recrystallization & Purification Strategy
For drug development, high purity (>99%) is required. The solubility differential between alcohols and ethers is the primary lever for purification.
Recommended Solvent Systems
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Methanol / Diethyl Ether (Classic):
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Dissolve salt in minimum boiling Methanol.
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Cool to RT.
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Add Diethyl Ether dropwise until turbidity persists.
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Cool to 4°C to crystallize.
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Ethanol / Ethyl Acetate (Alternative):
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Useful if the salt is too soluble in Methanol.
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Ethyl Acetate acts as a gentler anti-solvent than ether.
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Visualization: Recrystallization Workflow
Caption: Step-by-step purification via solvent/anti-solvent recrystallization.
Thermodynamic Considerations
The dissolution of 4-Hydroxypyrrolidine-2-carboxamide HCl is typically endothermic (
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Temperature Dependence: Solubility increases significantly with temperature.[3][4]
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Van't Hoff Equation:
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Plotting
vs. (Kelvin) yields a linear relationship, allowing extrapolation of solubility at different process temperatures.
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Expert Tip: Due to the hygroscopic nature of the HCl salt, all solubility experiments and recrystallizations should be performed under an inert atmosphere (Nitrogen/Argon) or using dry solvents to prevent the formation of gummy hydrates (oils) instead of crystals.
References
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Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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National Institutes of Health (PubChem). (2025). 4-Hydroxy-L-proline methyl ester hydrochloride | C6H12ClNO3.[5] Retrieved from [Link]
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Royal Society of Chemistry. (2022). Racemization-free and scalable amidation of L-proline in organic media. Retrieved from [Link]
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ResearchGate. (2021). Solubility and thermodynamics of L-hydroxyproline in water and (methanol, ethanol, n-propanol) binary solvent mixtures. Retrieved from [Link][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ambeed [ambeed.com]
- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. CAS 40216-83-9 | 4H29-5-X3 | MDL MFCD00080855 | Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
